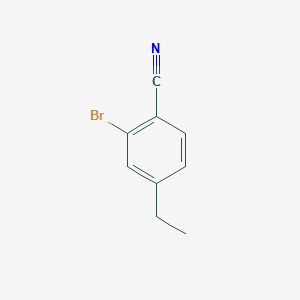

2-Bromo-4-ethylbenzonitrile

描述

Advantages: Readily available aniline (B41778) precursors, well-established procedures.

Disadvantages: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control. geeksforgeeks.org

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQVGEQFWXVFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310171 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-87-4 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38678-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transition Metal Catalyzed Cyanation:this Modern Approach Involves the Cross Coupling of an Aryl Halide or Triflate with a Cyanide Source, Typically Catalyzed by Palladium or Nickel Complexes.organic Chemistry.orgnih.govpalladium Catalyzed Methods Are Robust and Can Be Applied to a Wide Range of Aryl Bromides and Active Aryl Chlorides.rsc.orgorganic Chemistry.orgnickel Catalysis Has Emerged As a More Sustainable and Cost Effective Alternative.nih.gov

Advantages: High functional group tolerance, excellent yields, and applicability to a broad scope of substrates. organic-chemistry.orgacs.org

Disadvantages: Cost of palladium catalysts, potential for toxic cyanide reagents, and possible contamination of the product with heavy metals.

Ammoxidation of Alkylbenzenes:this Industrial Process Involves the Reaction of an Alkylbenzene Like Toluene with Ammonia and Oxygen at High Temperatures over a Metal Oxide Catalyst to Produce the Corresponding Benzonitrile.medcraveonline.com

Advantages: Cost-effective for large-scale production, uses inexpensive starting materials.

Disadvantages: Requires harsh reaction conditions (high temperatures), may have limited selectivity for complex, substituted molecules.

Synthesis from Benzaldehydes:benzonitriles Can Also Be Synthesized from Benzaldehydes. One Method Involves the Conversion of the Aldehyde to an Aldoxime, Followed by Dehydration to the Nitrile.google.comanother Green Synthesis Route Uses an Ionic Liquid That Acts As a Co Solvent, Catalyst, and Phase Separation Agent, Achieving Excellent Yields from Benzaldehydes.rsc.org

Electrophilic Properties and Substitution Reactions

The presence of the strongly electron-withdrawing nitrile (-CN) group ortho to the bromine atom makes the aromatic ring of 2-Bromo-4-ethylbenzonitrile electron-deficient. This electronic feature deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the carbon atom bonded to the bromine becomes sufficiently electrophilic to be attacked by strong nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the nitrile group, which delocalizes the negative charge.

The bromine atom on the this compound ring can be displaced by a variety of nucleophiles. This substitution is a key method for introducing diverse functional groups onto the benzonitrile (B105546) scaffold.

This compound is expected to react with primary and secondary amines, under appropriate conditions, to yield the corresponding 2-amino-4-ethylbenzonitrile (B8604534) derivatives. These reactions, often catalyzed by a copper or palladium catalyst (Buchwald-Hartwig amination) or proceeding via an SNAr mechanism with strong nucleophiles at high temperatures, are fundamental in medicinal chemistry for synthesizing complex nitrogen-containing heterocycles. While specific studies on this compound are not prevalent in the surveyed literature, the reaction of a structurally similar compound, 4-fluoro-2-trifluoromethylbenzonitrile, with ammonia (B1221849) demonstrates this transformation.

Table 1: Representative Amination of an Activated Aryl Halide This table illustrates a typical ammonolysis reaction on a related compound, as specific data for this compound was not available in the reviewed literature.

| Aryl Halide | Nucleophile | Solvent | Conditions | Product | Yield | Ref. |

|---|

The displacement of the bromide by oxygen-based nucleophiles, such as alcohols or alkoxides (a variation of the Williamson ether synthesis for aryl halides), can produce 2-alkoxy-4-ethylbenzonitrile derivatives. These reactions typically require a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Copper or palladium catalysts are often employed to facilitate the coupling of aryl halides with alcohols. A documented example involving the demethylation of 2-bromo-4-methoxybenzonitrile (B121712) to 2-bromo-4-hydroxybenzonitrile (B1282162) using boron tribromide highlights the manipulation of alkoxy groups on this scaffold. chemicalbook.com

Table 2: Representative O-Arylation Reaction with an Analogous Substrate This table presents an illustrative reaction on a related methoxy-benzonitrile to form a hydroxyl group, demonstrating the reactivity of the scaffold with reagents targeting oxygen functionalities. Specific alkoxylation data for this compound is not detailed in the surveyed sources.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Ref. |

|---|

The formation of a carbon-sulfur bond can be achieved through the reaction of this compound with thiols or their corresponding thiolates. These reactions yield 2-(alkylthio)- or 2-(arylthio)-4-ethylbenzonitrile derivatives, which are valuable intermediates in materials science and pharmaceutical synthesis. Such C-S cross-coupling reactions are often catalyzed by transition metals like copper or palladium. The existence of compounds such as 2-Bromo-4-(2-thienylthio)benzonitrile in chemical databases suggests that such synthetic routes are viable, although the specific reaction protocols are not detailed in the available literature. libretexts.org

Table 3: Expected Thioether Formation Reaction This table outlines a hypothetical, yet chemically plausible, reaction for the synthesis of a thioether from this compound based on general C-S cross-coupling methodologies.

| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Product (Expected) |

|---|

Nucleophilic Substitution at the Bromine Center

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing aryl halides like this compound. These methods allow for the precise and efficient formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. google.com The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

This compound has been identified as a substrate for Suzuki-Miyaura coupling reactions in patent literature, confirming its utility in building more complex molecular architectures, such as biaryl structures. In a typical protocol, this compound would be reacted with an aryl- or vinyl-boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The electronic properties of this compound make it a suitable candidate for the initial oxidative addition step in the catalytic cycle.

Table 4: Representative Protocol for Suzuki-Miyaura Cross-Coupling This table provides a typical set of conditions for the Suzuki-Miyaura reaction involving an aryl bromide, illustrating the protocol in which this compound is known to participate.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product (Example) | Ref. |

|---|

Other Transition Metal-Mediated Transformations

The bromine substituent on the aromatic ring of this compound serves as a key functional handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of the aryl bromide allows for its participation in several powerful transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgexpresspolymlett.com For this compound, this would result in the formation of a substituted biphenyl (B1667301) derivative. The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nrochemistry.comwikipedia.org This reaction is catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to aryl-substituted alkynes. organic-chemistry.org The reactivity of aryl bromides is generally lower than aryl iodides but sufficient for successful coupling under appropriate conditions. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. epa.gov This transformation allows for the synthesis of a wide range of arylamine derivatives from this compound. beilstein-journals.org

The table below summarizes typical conditions for these transformations involving aryl bromides, which are applicable to this compound.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃, Pd₂(dba)₃ / P(t-Bu)₃ organic-chemistry.org | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water expresspolymlett.com | 2-Aryl-4-ethylbenzonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI nrochemistry.com | Et₃N, DIPA | THF, DMF | 2-(Alkynyl)-4-ethylbenzonitrile |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / X-Phos, Pd₂(dba)₃ / BINAP wikipedia.orgbeilstein-journals.org | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 2-(Amino)-4-ethylbenzonitrile |

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional moiety that can be converted into several other important chemical groups, including amines and carboxylic acid derivatives.

Reduction of the Nitrile to Amine Derivatives

The reduction of the nitrile group in this compound would yield the corresponding primary amine, (2-bromo-4-ethylphenyl)methanamine. This transformation is a fundamental process in organic chemistry for the synthesis of benzylamine (B48309) derivatives. Various reducing agents can accomplish this conversion, each with its own specific procedural requirements.

| Reagent | Typical Conditions | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (2-Bromo-4-ethylphenyl)methanamine |

| Catalytic Hydrogenation (H₂) | Raney Nickel or Palladium on Carbon (Pd/C), High pressure | (2-Bromo-4-ethylphenyl)methanamine |

| Sodium borohydride (B1222165) (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol or Ethanol | (2-Bromo-4-ethylphenyl)methanamine |

Hydrolytic Conversions of the Nitrile Moiety

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. Complete hydrolysis leads to the formation of 2-bromo-4-ethylbenzoic acid, while partial hydrolysis can be controlled to stop at the 2-bromo-4-ethylbenzamide stage.

| Conditions | Product | Description |

| Concentrated H₂SO₄, H₂O, Heat | 2-Bromo-4-ethylbenzamide | Partial hydrolysis under controlled acidic conditions. |

| Aqueous NaOH or KOH, Heat, followed by acidification | 2-Bromo-4-ethylbenzoic acid | Complete hydrolysis under basic conditions. |

| Aqueous HCl or H₂SO₄, Heat | 2-Bromo-4-ethylbenzoic acid | Complete hydrolysis under acidic conditions. |

Reactivity in Cascade and Tandem Processes (as observed in related benzonitriles)

Cascade and tandem reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation without the isolation of intermediates. liberty.educore.ac.uk While specific cascade reactions involving this compound are not extensively documented, the reactivity of structurally similar benzonitriles provides insight into its potential applications. In particular, ortho-acylbenzonitriles have been shown to be valuable substrates in such processes. researchgate.net Oxidation of the ethyl group of this compound to an acetyl group would generate a 2-acylbenzonitrile, which could then participate in these established reaction pathways.

Research has demonstrated that ortho-carbonyl-substituted benzonitriles can undergo base-promoted cascade reactions with pronucleophiles to form isoindolin-1-ones. nih.govacs.org These reactions proceed through a sequence of steps including nucleophilic addition, cyclization, and rearrangement, often under mild, metal-free conditions. nih.gov Additionally, palladium-catalyzed tandem reactions of functionalized benzonitriles, such as 2-(benzylideneamino)benzonitriles, with arylboronic acids have been developed for the synthesis of 2,4-diarylquinazolines. nih.gov

| Related Benzonitrile Type | Reaction Partners | Key Conditions | Heterocyclic Product | Reference |

| ortho-Acylbenzonitriles | ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ or KOt-Bu | 3,3-Dialkylated Isoindolin-1-ones | nih.govacs.org |

| 2-(Benzylideneamino)benzonitriles | Arylboronic acids | Pd(acac)₂, TsOH·H₂O, KF | 2,4-Diarylquinazolines | nih.gov |

| ortho-Carbonyl-substituted benzonitriles | Carbon- and hetero-nucleophiles | Mild base | 3,3-Disubstituted Isoindolinones | researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

The aromatic ring would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the ethyl group would be indicated by C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

A study on the closely related 2-bromo-4-methylbenzonitrile (B184184) recorded the FTIR spectrum and performed theoretical calculations to assign the vibrational frequencies. researchgate.netresearchgate.net This data provides a strong basis for interpreting the IR spectrum of the ethyl analog.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C≡N stretch (Nitrile) | 2220 - 2240 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-Br stretch | < 800 |

Note: The data is based on characteristic infrared absorption frequencies and data from analogous compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a key indicator of the presence of a bromine atom in the molecule.

Fragmentation of the molecular ion would likely involve the loss of the ethyl group or the bromine atom, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the compound. For instance, the loss of an ethyl group (C₂H₅) would result in a fragment ion with a mass 29 units less than the molecular ion.

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-C₂H₅]⁺ | Loss of an ethyl group |

| [M-Br]⁺ | Loss of a bromine atom |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and analysis of similar structures.

X-ray Crystallography for Solid-State Molecular Conformation (general benzonitrile derivatives)

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of molecules in their solid state. For benzonitrile derivatives, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. The crystal structure reveals not only the geometry of an individual molecule but also how multiple molecules arrange themselves within a crystal lattice, a phenomenon known as crystal packing. These intermolecular arrangements are governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. The interplay between the intrinsic conformational preferences of a molecule and the forces of crystal packing determines the final observed geometry.

Analysis of Aromatic Ring Planarity

The benzene (B151609) ring is fundamentally a planar hexagonal structure, with C-C-C and C-C-H bond angles of 120°. docbrown.info X-ray diffraction studies have conclusively shown this symmetrical, planar shape. docbrown.info However, when substituents are added to the ring, as in the case of benzonitrile derivatives, minor deviations from perfect planarity can occur. These distortions can arise from steric hindrance between adjacent substituents or from electronic effects.

In many substituted benzonitriles, the aromatic ring remains nearly planar. For instance, in the structure of 3-(2-Hydroxybenzylideneamino)benzonitrile, the molecule is described as almost planar, with a very small dihedral angle of 6.04 (18)° between its two benzene rings. nih.gov Similarly, studies on other derivatives, such as benzylidenemalononitrile (B1330407) compounds, quantify the planarity by measuring the dihedral angles between the benzene ring and the substituent groups. researchgate.net

However, significant deviations can be observed. In some substituted nitrobenzonitriles, attached groups can be rotated out of the plane of the benzene ring. For example, in one derivative of 4-methyl-3-nitrobenzonitrile, the nitro group is rotated 23.2° out of the benzene ring's plane. These distortions are crucial as they can influence the molecule's electronic properties and its ability to engage in intermolecular interactions.

The table below presents data on the planarity of the aromatic ring in various benzonitrile derivatives, highlighting the dihedral angles which indicate deviation from a flat structure.

| Compound | Dihedral Angle Description | Reference |

| 3-(2-Hydroxybenzylideneamino)benzonitrile | The dihedral angle between the two benzene rings is 6.04 (18)°. | nih.gov |

| 2-[2-(benzyloxy)benzylidene]malononitrile | The dihedral angle between the central benzene ring and the terminal benzene ring is 37.60 (11)°. | researchgate.net |

| N-(2-methoxyphenyl)-4-nitrobenzylideneamine | The two phenyl rings exhibit a dihedral angle of 48.0 (2)°. | researchgate.net |

| 4-methyl-3-nitrobenzonitrile derivative | The nitro group is rotated 23.2° out of the plane of the benzene ring. |

Influence of Crystal Packing on Molecular Geometry

The arrangement of molecules in a crystal, or crystal packing, is a result of optimizing intermolecular interactions to achieve the most stable energetic state. acs.org These packing forces can significantly influence the conformation of individual molecules, causing them to deviate from their ideal, gas-phase geometry. acs.orgsoton.ac.uk This means that the molecular structure observed in a crystal is a balance between intramolecular forces (which determine the shape of an isolated molecule) and intermolecular forces (which arise from packing).

Several types of intermolecular interactions are commonly observed in the crystal structures of benzonitrile derivatives:

Hydrogen Bonds: In molecules containing hydrogen-bond donors and acceptors, such as amino or hydroxyl groups, these interactions can be a dominant packing force. For example, in 2-amino-4-chlorobenzonitrile, molecules are linked by N–H···N intermolecular hydrogen bonds. analis.com.my

π–π Stacking: The aromatic rings of benzonitrile derivatives can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. In one benzylidenemalononitrile derivative, weak aromatic π–π stacking is observed with a centroid–centroid separation of 3.7784 (13) Å. researchgate.net In another structure, parallel-displaced π–π interactions occur between symmetry-related benzene rings with an inter-centroid distance of 3.977 (1) Å. nih.gov

C–H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. These interactions are observed in various substituted benzothiazin-4-ones, linking molecules within the crystal. nih.gov

Other Weak Interactions: In structures containing halogens or nitro groups, interactions such as C-H···O and CN···Cl can also play a role in directing the crystal packing, often leading to the formation of molecular sheets. researchgate.net

These collective interactions can lead to the adoption of specific molecular conformations. For example, the need to form a dense, stable crystal lattice can cause slight twists or bends in otherwise planar molecules. acs.org Computational studies comparing crystallographically determined geometries with optimized gas-phase structures have shown that in the absence of packing effects, molecules often become more symmetric. acs.org The differences, while often subtle, demonstrate that crystal packing can directly influence molecular geometry. acs.org

The table below summarizes key intermolecular interactions found in the crystal structures of various benzonitrile derivatives.

| Compound | Dominant Intermolecular Interactions | Consequence of Packing | Reference |

| 2-amino-4-chlorobenzonitrile | N–H···N hydrogen bonds | Formation of a 1D chain along the a-axis. | analis.com.my |

| o-Nitrobenzonitrile derivatives | C-H···O hydrogen bonds, CN···Cl interactions | Molecules pack in sheets. | researchgate.net |

| 2-[2-(benzyloxy)benzylidene]malononitrile | Weak aromatic π–π stacking | Inversion-related pairs of central benzene rings are linked. | researchgate.net |

| Substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones | Weak C—H⋯O and C—H⋯π interactions, weak parallel-displaced π–π interactions | Molecules arranged in planes or chains; various aromatic rings interact. | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Ethylbenzonitrile

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-4-ethylbenzonitrile, DFT studies would provide significant insights into its chemical properties and reactivity.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the process of finding the most stable three-dimensional structure of the this compound molecule. Using a specified level of theory (e.g., B3LYP) and basis set, researchers would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be performed to identify different spatial arrangements of the ethyl group and determine their relative energies.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure would describe the distribution of electrons within the molecule. A key part of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic properties. This section would contain computed data for vibrational frequencies (FTIR and FT-Raman), which correspond to the stretching and bending of bonds. These theoretical spectra are often compared with experimental results to confirm the molecular structure and assign vibrational modes. Additionally, electronic transitions (UV-Vis spectra) could be predicted using Time-Dependent DFT (TD-DFT).

Addressing Discrepancies Between Computational and Experimental Data

It is common for there to be small differences between computationally predicted values and those measured experimentally. This section would discuss the potential sources of these discrepancies, such as the choice of computational method and basis set, solvent effects not accounted for in gas-phase calculations, and the inherent approximations in the theoretical models.

Ab Initio and Other High-Level Quantum Chemical Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. This section would present findings from methods that are often more computationally intensive but can provide higher accuracy than DFT for certain properties. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the understanding of the molecule's electronic structure and energy.

Solvation Models and Intermolecular Interactions

Information regarding the application of specific solvation models to study the behavior of this compound in various solvents is not available in the reviewed literature. Consequently, a detailed analysis of its intermolecular interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions, through computational chemistry is not possible at this time.

Prediction of Non-Linear Optical (NLO) Properties (as observed in related benzonitrile (B105546) derivatives)

While benzonitrile derivatives are a class of materials investigated for their non-linear optical (NLO) properties, specific theoretical predictions and computational studies on the NLO properties of this compound have not been identified. Such studies for related molecules often involve the calculation of properties like molecular polarizability and hyperpolarizability to assess their potential in NLO applications. However, without direct research, a discussion of these properties for this compound would be speculative.

Applications of 2 Bromo 4 Ethylbenzonitrile in Advanced Chemical Research

Utility as a Synthon in Organic Synthesis

In the realm of organic synthesis, 2-Bromo-4-ethylbenzonitrile serves as a crucial building block, enabling the creation of intricate molecular architectures. Its reactivity is primarily centered around the bromo and cyano functionalities, which can be selectively transformed to introduce diverse functional groups.

The presence of both a bromine atom and a nitrile group on the aromatic ring of this compound allows for a range of chemical transformations, making it an ideal starting material for the synthesis of polyfunctional molecules. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. ajphr.comijpcsonline.com These reactions are fundamental in constructing complex molecular scaffolds.

For instance, in a Suzuki-Miyaura coupling, the bromine atom can be coupled with an organoboron compound to introduce a new aryl, vinyl, or alkyl group. uwindsor.ca Similarly, the Heck reaction allows for the coupling with alkenes to form substituted styrenes, and the Sonogashira coupling facilitates the introduction of alkyne moieties. nih.govnih.gov The nitrile group can also be transformed into other functional groups, such as amines, carboxylic acids, or amides, further increasing the molecular diversity. wikipedia.org This dual reactivity makes this compound a powerful tool for synthetic chemists aiming to build complex molecules with multiple functional groups.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is based on typical conditions for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Substituted styrene (B11656) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Arylalkyne |

Substituted benzonitriles are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. medcraveonline.comnih.gov The structural motif of this compound can be found within more complex molecules that exhibit biological activity. For example, benzonitrile (B105546) derivatives are known to be used in the development of anti-inflammatory agents and other therapeutic compounds. nih.gov

In the agrochemical industry, halogenated aromatic compounds are frequently used as starting materials for the synthesis of herbicides, insecticides, and fungicides. researchgate.net The bromo and nitrile functionalities of this compound offer reactive sites for the introduction of various toxophoric groups or for linking to other molecular fragments to create new active ingredients.

2-Bromobenzonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds with significant biological and pharmaceutical properties. chim.it One notable application is in the synthesis of isoindolinones. The reaction typically involves the transformation of the nitrile group and a subsequent intramolecular cyclization that utilizes the bromine atom as a leaving group or as a handle for further reactions.

While specific studies on this compound for this purpose are not extensively documented, the general synthetic strategies for isoindolinone formation from 2-bromobenzonitriles are well-established. These methods often involve palladium-catalyzed reactions or nucleophilic substitution pathways. chim.itrsc.org The ethyl group at the 4-position would be retained in the final isoindolinone structure, allowing for the synthesis of specifically substituted heterocyclic compounds.

Contributions to Materials Science Research

Beyond its applications in organic synthesis for discrete molecules, this compound also serves as a precursor in the development of advanced materials with tailored properties.

Functional polymers, which possess specific reactive groups, are of great interest for a variety of applications, including electronics, optics, and catalysis. google.comrsc.org Styrene and its derivatives are common monomers for the synthesis of a wide range of polymers. nih.gov Through chemical modification, this compound can be converted into a functionalized styrene monomer. For example, a Heck reaction could potentially be used to introduce a vinyl group, leading to a substituted styrene.

While the direct synthesis of dicyanostyrenes from this compound is not explicitly detailed in the available literature, the chemical handles present on the molecule offer pathways to such structures. The resulting functional polymers could exhibit interesting electronic or optical properties due to the presence of the nitrile and ethyl groups.

The term "specialty chemicals" encompasses a broad range of chemical products that are sold on the basis of their performance or function, rather than their composition. Benzonitrile derivatives are used in the manufacture of various specialty chemicals, including dyes and rubber chemicals. medcraveonline.comrsc.org The specific substitution pattern of this compound can be leveraged to synthesize unique molecules for specialized applications. For instance, its derivatives could be explored as components in liquid crystals or as additives to enhance the properties of other materials. The combination of the bromo, ethyl, and nitrile groups provides a platform for creating molecules with specific steric and electronic properties required for high-performance applications.

Role in Coordination Chemistry and Ligand Design

While direct, in-depth research on the specific applications of this compound in coordination chemistry and ligand design is not extensively documented in publicly available literature, its structural features suggest a potential role as a precursor in the synthesis of specialized ligands. The nitrile group (-C≡N) is a well-established coordinating moiety in inorganic chemistry, capable of binding to a wide range of transition metals. The presence of the bromo and ethyl groups on the benzene (B151609) ring offers sites for further functionalization, allowing for the design of more complex ligand architectures.

One potential application, drawing parallels from the closely related compound 2-bromo-4-methylbenzonitrile (B184184), is in the synthesis of phthalocyanine (B1677752) derivatives. researchgate.netnih.gov Phthalocyanines are large, aromatic macrocyclic compounds that act as powerful tetradentate ligands, forming stable complexes with numerous metal ions. The synthesis of substituted phthalocyanines often involves the cyclotetramerization of phthalonitrile (B49051) precursors. In this context, this compound could theoretically serve as a starting material for a substituted phthalonitrile, which would then be used to create a phthalocyanine ligand with eight ethyl groups and eight bromine atoms on its periphery. These substituents would significantly influence the solubility, electronic properties, and molecular packing of the resulting metal-phthalocyanine complex.

The general synthetic approach to such a ligand would involve the nucleophilic substitution of the bromine atom in this compound with a dicyano-benzenoid precursor, followed by a metal-templated cyclization reaction. The resulting metal-phthalocyanine complex would have the metal ion at the center of the macrocycle, coordinated by the four isoindole nitrogen atoms.

Below is a hypothetical reaction scheme illustrating the potential synthesis of a substituted phthalonitrile from this compound, and its subsequent cyclization to a metal-phthalocyanine complex.

Table 1: Hypothetical Synthesis of a Substituted Metal-Phthalocyanine Complex

| Step | Reactant(s) | Reagent(s)/Condition(s) | Product |

| 1 | This compound | Phthalonitrile precursor, Base, Solvent, Heat | 4-ethyl-2-(dicyanophenyl)benzonitrile |

| 2 | 4-ethyl-2-(dicyanophenyl)benzonitrile | Metal salt (e.g., CuCl₂), High-boiling solvent (e.g., quinoline), Heat | Substituted Copper(II) Phthalocyanine Complex |

The properties of such a hypothetical metal-phthalocyanine complex would be influenced by the ethyl and bromo substituents. The ethyl groups would likely enhance the solubility of the complex in organic solvents, which is a significant advantage for its processing and application. The bromine atoms, being electron-withdrawing, would modulate the electronic properties of the phthalocyanine ring, which in turn could affect the catalytic activity and photophysical characteristics of the metal complex.

While this application is speculative for this compound itself due to a lack of direct research, the established chemistry of similar molecules strongly supports its potential as a valuable building block in the design and synthesis of novel ligands and coordination compounds. researchgate.netnih.gov Further research would be needed to explore and confirm these potential applications.

Future Research Directions for 2 Bromo 4 Ethylbenzonitrile

Exploration of Green Chemistry Routes for Synthesis

Future research will likely prioritize the development of environmentally benign methods for the synthesis of 2-Bromo-4-ethylbenzonitrile and its analogs. Traditional synthetic routes for benzonitriles, such as the Sandmeyer reaction, often involve harsh conditions and the use of toxic reagents. Green chemistry approaches aim to mitigate these issues through several promising avenues:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. uva.nl Research could focus on identifying or engineering enzymes, such as nitrile hydratases or oxidases, that can facilitate the conversion of precursors into this compound with high efficiency and reduced environmental impact. uva.nl This biocatalytic approach would minimize the use of hazardous chemicals and the generation of toxic byproducts.

Ionic Liquids as Recyclable Reaction Media: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents. Future studies could explore the use of ionic liquids as recyclable solvents and catalysts for the synthesis of this compound, potentially leading to cleaner reaction profiles and simplified product isolation.

Flow Chemistry for Improved Safety and Efficiency: Continuous flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.govsemanticscholar.org Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a safer manufacturing process. nih.govsemanticscholar.org

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |

| Ionic Liquids | Recyclable, low volatility, potential catalytic activity | Design of task-specific ionic liquids |

| Flow Chemistry | Enhanced safety, improved control, scalability | Reactor design and process optimization |

Design and Synthesis of Novel Derivatives with Tailored Properties

The functional groups present in this compound make it an excellent starting material for the synthesis of a diverse range of derivatives with specific, tailored properties. Future research in this area will likely focus on leveraging this molecular scaffold to create novel compounds for applications in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The benzonitrile (B105546) moiety is a key structural feature in numerous pharmaceuticals. nih.gov The bromine atom on the ring provides a reactive handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). drugdesign.orgyoutube.comnih.gov Future work could involve the synthesis of libraries of this compound derivatives to be screened for biological activity against a range of therapeutic targets, including enzymes and receptors implicated in diseases such as cancer and infectious diseases. nih.govnih.govnih.govmdpi.com

Materials Science: The rigid aromatic core and polar nitrile group of this compound suggest its potential as a building block for novel organic materials. tcichemicals.com Research could be directed towards synthesizing derivatives that exhibit liquid crystalline properties for use in display technologies or as components of organic semiconductors for applications in flexible electronics. mdpi.comnih.gov The ability to tune the electronic properties of the molecule through derivatization is a key area for exploration.

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reactivity of this compound is crucial for optimizing its use in synthesis and for predicting the properties of its derivatives. Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net Such studies can be used to predict the most likely sites of reaction, to understand the influence of the bromo, ethyl, and nitrile substituents on the aromatic ring's reactivity, and to guide the design of new synthetic transformations. researchgate.netresearchgate.netmdpi.com

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help to unravel complex reaction pathways. For instance, in-depth studies of its participation in reactions like the Sandmeyer synthesis can provide a more complete picture of the radical-nucleophilic aromatic substitution mechanism. nih.gov This knowledge is essential for optimizing reaction conditions to improve yields and minimize the formation of byproducts.

Integration with Automated Synthesis and Self-Driving Laboratories for Discovery

The convergence of chemistry with artificial intelligence (AI) and robotics is revolutionizing the process of chemical discovery. syrris.comiucr.org Future research on this compound will undoubtedly benefit from these technological advancements.

Automated Flow Synthesis: The development of automated flow chemistry platforms can significantly accelerate the synthesis and screening of this compound derivatives. syrris.comresearchgate.net These systems allow for the rapid exploration of reaction conditions and the generation of compound libraries with minimal human intervention. syrris.comresearchgate.net

AI and Machine Learning in Synthesis Planning: AI algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes and reaction outcomes. stmjournals.com Applying these tools to this compound could help identify novel and more efficient synthetic pathways. stmjournals.com

Self-Driving Laboratories: The concept of a "self-driving laboratory" integrates automated synthesis, real-time analysis, and machine learning algorithms to autonomously design, execute, and learn from experiments. iucr.org Such a platform could be employed to accelerate the discovery of new derivatives of this compound with desired properties, for example, by optimizing for a specific biological activity or material characteristic. iucr.orgasu.eduatinary.com

| Technology | Application to this compound | Expected Outcome |

| Automated Flow Chemistry | Rapid synthesis of derivative libraries | Accelerated screening and SAR studies |

| Artificial Intelligence | Prediction of synthetic routes and properties | More efficient and innovative synthesis design |

| Self-Driving Laboratories | Autonomous discovery of novel derivatives | Faster identification of high-value compounds |

Expanded Applications in Emerging Interdisciplinary Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of emerging and interdisciplinary fields.

Supramolecular Chemistry: The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions could be exploited in the design of self-assembling systems and novel supramolecular architectures. iucr.orgnih.gov Future research could explore the use of this compound and its derivatives as building blocks for the construction of functional molecular cages, capsules, and polymers. iucr.orgnih.gov

Chemical Biology: As a versatile building block, this compound could be used to synthesize chemical probes to study biological processes. The bromine atom allows for the attachment of reporter groups, such as fluorophores or affinity tags, which can be used to visualize and track the interactions of these molecules within living systems.

Astrochemistry: The recent detection of benzonitrile in the interstellar medium has sparked interest in the formation of aromatic molecules in space. nrao.edu While a direct link to this compound is speculative, understanding the fundamental chemistry of substituted benzonitriles could contribute to our knowledge of chemical evolution in extraterrestrial environments. nrao.edu

常见问题

Q. What are the recommended synthetic routes for 2-Bromo-4-ethylbenzonitrile, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of 4-ethylbenzonitrile or functionalization via cross-coupling reactions. For bromination, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) is effective. Alternatively, Suzuki-Miyaura coupling with a brominated aryl halide and a cyano-containing boronic acid precursor can be employed, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system . Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 eq brominating agent).

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization using ethanol/water mixtures (7:3 v/v) is ideal due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate 9:1) can resolve impurities from by-products like di-brominated analogs. Confirm purity via melting point analysis (mp: ~115–117°C, analogous to 4-(Bromomethyl)benzonitrile ) and HPLC (>98% purity).

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic signals: a singlet for the nitrile carbon (~110–115 ppm in ¹³C NMR) and deshielded aromatic protons adjacent to bromine (δ 7.5–8.0 ppm in ¹H NMR).

- IR : Confirm the C≡N stretch at ~2220–2240 cm⁻¹ and C-Br at ~550–650 cm⁻¹.

- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to its irritant properties.

- Store at 0–6°C in airtight containers to prevent degradation .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data discrepancies between experimental and computational models be resolved?

Discrepancies in bond lengths/angles (e.g., C-Br vs. C-CN) may arise from dynamic effects or crystal packing. Refine X-ray data using SHELXL’s twin refinement or anisotropic displacement parameters . Compare with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to identify steric/electronic influences . Validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What mechanistic insights explain the selectivity of bromination in 4-ethylbenzonitrile derivatives?

The electron-withdrawing nitrile group directs bromination to the ortho/para positions. Para selectivity dominates due to steric hindrance from the ethyl group. Kinetic studies (e.g., monitoring via ¹H NMR) reveal that Br₂ addition at 0°C minimizes di-substitution. Isotopic labeling (²H) can further probe substituent effects on regioselectivity .

Q. How do computational methods improve the prediction of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) predict electrophilic aromatic substitution pathways. Solvent effects (PCM model) and transition-state optimization (NEB method) refine activation energy barriers. Compare HOMO/LUMO profiles with experimental UV-Vis data to validate charge-transfer interactions .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Scenario : Aromatic proton splitting in NMR suggests asymmetry, but X-ray shows a planar structure.

- Resolution : Check for dynamic disorder in the crystal lattice using PLATON’s SQUEEZE . Alternatively, variable-temperature NMR can detect conformational flexibility. Cross-validate with Raman spectroscopy to confirm vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。